molecular formula C16H16FN3O4S B3558816 1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE

1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B3558816
M. Wt: 365.4 g/mol
InChI Key: WFQQSFXWRANJRC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. The structure incorporates a piperazine ring, a privileged scaffold in drug discovery known for its versatility in optimizing pharmacokinetic properties and its presence in numerous therapeutic agents . The specific pattern of substitution, featuring an electron-withdrawing 2-nitrobenzenesulfonyl group and a 4-fluorophenyl moiety, is characteristic of compounds investigated for their potential biological activities. Research indicates that sulfonyl piperazine derivatives are valuable scaffolds in the development of new pharmacological tools, especially in the search for antituberculosis agents and anticancer therapies . The fluorophenyl group is a common bioisostere that can influence a molecule's lipophilicity, metabolic stability, and its ability to engage in specific target interactions . Similarly, the nitro group on the benzenesulfonyl component can be critical for biological activity, as electron-deficient aromatic systems have been shown to enhance cytotoxic efficacy in some synthetic derivatives . This compound is intended for non-human research applications only. It is strictly for use in laboratory settings and is not available for personal, therapeutic, or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c17-13-5-7-14(8-6-13)18-9-11-19(12-10-18)25(23,24)16-4-2-1-3-15(16)20(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQQSFXWRANJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332554
Record name 1-(4-fluorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313981-51-0
Record name 1-(4-fluorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the piperazine ring is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonylation with 2-Nitrobenzenesulfonyl Chloride: The final step involves the reaction of the intermediate product with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Reduction of Nitro Group: 1-(4-FLUOROPHENYL)-4-(2-AMINOBENZENESULFONYL)PIPERAZINE.

    Substitution of Fluorine: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity :
Research indicates that compounds similar to 1-(4-fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine exhibit potential antidepressant effects. For instance, studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Anticancer Properties :
Recent investigations have highlighted the anticancer potential of piperazine derivatives. Specifically, compounds with a similar structure have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of the nitro group is believed to enhance cytotoxicity through reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Pharmacological Insights

This compound has been studied for its interaction with specific receptors. For example, it has been identified as a ligand for the angiotensin II receptor type 2 (AT2R), which plays a role in cardiovascular health. Agonism of this receptor can lead to vasodilation and reduced blood pressure, indicating potential therapeutic applications in hypertension management .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be utilized as a building block for synthesizing advanced materials with specific electronic or optical properties. For example, modifications of the piperazine structure can lead to new polymers or nanomaterials with enhanced conductivity or light absorption capabilities.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntidepressant effects through modulation of neurotransmitter systems
Anticancer properties via ROS generation
PharmacologyAgonist for AT2R with implications for hypertension treatment
Material ScienceBuilding block for advanced materials with electronic/optical properties

Case Studies

  • Antidepressant Activity Study : A study published in a peer-reviewed journal demonstrated that a series of piperazine derivatives exhibited significant antidepressant activity in animal models. The study highlighted the role of the 4-fluorophenyl group in enhancing binding affinity to serotonin receptors .
  • Anticancer Evaluation : In vitro studies on cancer cell lines treated with nitro-substituted piperazines showed a marked decrease in cell viability compared to controls. This study concluded that the presence of the nitro group was essential for inducing apoptosis through oxidative stress mechanisms .
  • Material Development Research : A recent project focused on synthesizing conductive polymers from piperazine derivatives demonstrated that incorporating this compound significantly improved electrical conductivity compared to traditional materials .

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1-(4-fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine can be contextualized by comparing it to structurally analogous piperazine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Notable Biological/Chemical Properties Reference
This compound 4-Fluorophenyl, 2-nitrobenzenesulfonyl groups Enhanced solubility due to sulfonyl group; potential antimicrobial activity from nitro group
1-(4-Nitrophenyl)piperazine 4-Nitrophenyl substitution Antidepressant properties (serotonin receptor modulation)
1-[4-(Methylsulfonyl)phenyl]piperazine Methylsulfonyl substitution Improved aqueous solubility; explored in CNS drug development
1-(2-Nitrophenyl)-4-(phenylsulfonyl)piperazine 2-Nitrophenyl, phenylsulfonyl groups Anti-inflammatory effects (COX-2 inhibition)
1-(4-Chlorophenyl)piperazine 4-Chlorophenyl substitution Psychostimulant activity (dopamine receptor affinity)

Key Differentiators

Functional Group Synergy : The combination of 4-fluorophenyl (lipophilic, enhances membrane permeability) and 2-nitrobenzenesulfonyl (polar, improves solubility) groups distinguishes this compound from analogs with single substitutions. For example, 1-(4-nitrophenyl)piperazine lacks the sulfonyl group, reducing its solubility .

Biological Activity : Compared to 1-(4-chlorophenyl)piperazine, which primarily targets dopamine receptors, the nitrobenzenesulfonyl group in the target compound may broaden its activity to include antimicrobial or anti-inflammatory pathways .

Metabolic Stability: Fluorine substitution (as in the 4-fluorophenyl group) enhances metabolic stability compared to non-fluorinated analogs like 1-(4-methylphenyl)piperazine, which are more prone to oxidative degradation .

Biological Activity

1-(4-Fluorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

The compound features a piperazine core substituted with a 4-fluorophenyl group and a 2-nitrobenzenesulfonyl moiety. The structural characteristics suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound is likely multifaceted:

  • Non-covalent Interactions : The compound may interact with target proteins through hydrogen bonding, π-stacking, and van der Waals forces due to its aromatic components.
  • Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, which may apply to this compound as well.
  • Electrophilic Character : The nitro group may enhance electrophilic reactivity, allowing for interactions with nucleophilic sites on proteins, potentially leading to inhibition of their activity .

Anticancer Properties

Recent studies have investigated the anticancer potential of piperazine derivatives, including those similar to this compound. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMOLT-4 (leukemia)15
Compound BA549 (lung adenocarcinoma)20
Compound CMCF-7 (breast adenocarcinoma)25

These findings suggest that the compound could exhibit similar cytotoxic effects, warranting further investigation.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been explored in various studies. For example, piperazine derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production:

  • Tyrosinase Inhibition : Compounds structurally related to this compound have demonstrated significant inhibitory effects on tyrosinase activity at low micromolar concentrations .

Case Studies

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-4-(2-nitrobenzensulfonyl)piperazine, and how can researchers resolve conflicting yield data from existing protocols?

Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfonylation of the piperazine core. For example:

  • Step 1: React 1-(4-fluorophenyl)piperazine with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
  • Step 2: Monitor reaction progress via TLC or HPLC. Conflicting yield data (e.g., 60% vs. 85%) may arise from variations in solvent purity, reaction time, or stoichiometry. To resolve discrepancies, replicate protocols with controlled parameters and characterize intermediates via 1H^{1}\text{H}/13C^{13}\text{C} NMR to identify side products (e.g., sulfoxide formation) .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and fluorophenyl groups in this compound?

Methodological Answer:

  • FT-IR: Confirm sulfonyl group presence via S=O stretching vibrations (1350–1300 cm1^{-1} and 1160–1120 cm1^{-1}) .
  • 19F^{19}\text{F} NMR: Detect the fluorophenyl moiety as a singlet or multiplet near -115 ppm (referenced to CFCl3_3) .
  • X-ray Crystallography: Resolve nitrobenzenesulfonyl geometry and piperazine ring conformation . Cross-validate with mass spectrometry (ESI-MS) for molecular ion peaks .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies:
    • Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 4 weeks; analyze degradation via HPLC .
    • Photostability: Expose to UV light (320–400 nm) and monitor nitro group decomposition via UV-Vis spectroscopy (λ~270 nm) .
  • Use DSC/TGA to identify phase transitions or decomposition temperatures .

Q. What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

  • Test solubility in DMSO, methanol, and dichloromethane (common reaction solvents). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers (e.g., PBS at pH 7.4) .
  • For low solubility, employ co-solvents (e.g., PEG-400) or salt forms (e.g., hydrochloride) .

Q. How can researchers validate the purity of synthesized batches?

Methodological Answer:

  • HPLC-PDA: Use a C18 column with acetonitrile/water gradient; compare retention times to certified reference standards .
  • Elemental Analysis: Verify C, H, N, S, and F percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituents at the nitrobenzenesulfonyl group (e.g., -CF3_3, -OCH3_3) to assess electronic effects on target binding .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., serotonin receptors) . Validate with in vitro assays (e.g., cAMP modulation in HEK293 cells) .

Q. What strategies address contradictory data on the compound’s antimicrobial efficacy across studies?

Methodological Answer:

  • Standardized Assays: Re-evaluate MIC values against ATCC bacterial strains (e.g., S. aureus ATCC 25923) using broth microdilution per CLSI guidelines .
  • Biofilm Studies: Compare planktonic vs. biofilm inhibition to explain discrepancies (e.g., poor biofilm penetration) .
  • Synergy Testing: Combine with β-lactams to assess potentiation effects .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

Methodological Answer:

  • In Silico Tools: Use SwissADME to predict CYP450 metabolism and admetSAR for toxicity endpoints (e.g., hERG inhibition) .
  • Metabolite Identification: Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS to detect sulfone reduction or piperazine ring oxidation .

Q. What experimental designs are recommended for studying the compound’s neuropharmacological potential?

Methodological Answer:

  • Receptor Binding Assays: Screen against a panel of CNS targets (e.g., dopamine D3_3, 5-HT2A_{2A}) using radioligand displacement (e.g., 3H^{3}\text{H}-spiperone) .
  • Behavioral Models: Administer to zebrafish or rodents to assess anxiolytic or antipsychotic effects; correlate with plasma exposure levels (LC-MS/MS quantification) .

Q. How can researchers optimize reaction scalability while minimizing hazardous byproducts?

Methodological Answer:

  • Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent choice .
  • Flow Chemistry: Implement continuous flow reactors to control exothermic sulfonylation steps and reduce nitro group decomposition .
  • Byproduct Analysis: Use GC-MS to identify and quantify hazardous intermediates (e.g., sulfonic acids); redesign protocols to suppress their formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE

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